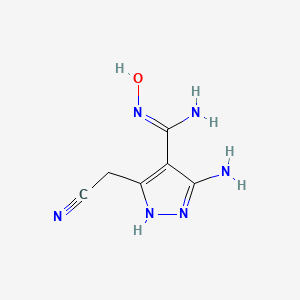
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide typically involves the reaction of malononitrile or its dimer with hydrazine hydrate. This reaction produces 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Cyclization Reactions: The compound can undergo cyclization to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
β-Diketones: Used in condensation reactions.
Cyanoguanidine: Used in acidic medium for cyclization reactions.
Major Products
The major products formed from these reactions include:
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions.
Pyrazolo[1,5-a][1,3,5]triazine Derivatives: Formed through cyclization reactions.
Scientific Research Applications
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including kinase inhibitors and antiviral agents.
Biological Studies: The compound is studied for its potential as a thymidine phosphorylase inhibitor and its antitumor properties.
Chemical Research: It serves as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidine Derivatives: Structurally similar compounds with diverse biological activities.
Uniqueness
5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various heterocyclic structures through condensation and cyclization reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H8N6O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-amino-5-(cyanomethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide |
InChI |
InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11) |
InChI Key |
WHLZEVXIZGIWCX-UHFFFAOYSA-N |
Isomeric SMILES |
C(C#N)C1=C(C(=NN1)N)/C(=N/O)/N |
Canonical SMILES |
C(C#N)C1=C(C(=NN1)N)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)



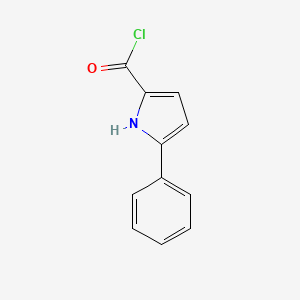
![N,N-Dimethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12884832.png)
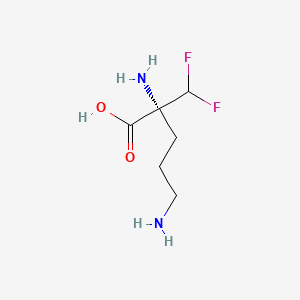
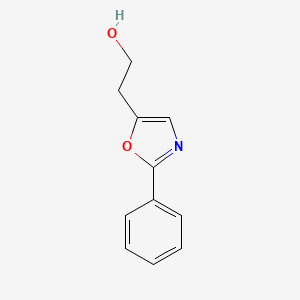
![1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12884850.png)
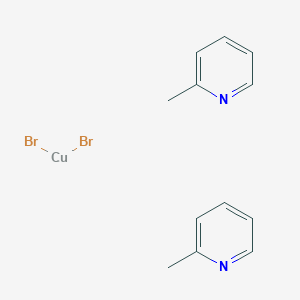

![N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide](/img/structure/B12884872.png)
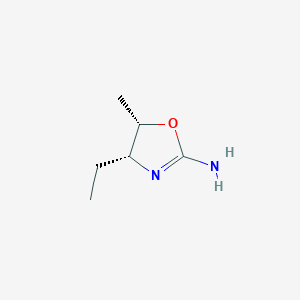
![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)
